

Physical characteristics of 2-(Methylamino)-5-chlorobenzophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylamino)-5-chlorobenzophenone

Cat. No.: B138054

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Characteristics of **2-(Methylamino)-5-chlorobenzophenone**

Introduction

2-(Methylamino)-5-chlorobenzophenone is a significant organic compound, primarily recognized for its role as a key intermediate in the synthesis of widely used benzodiazepine drugs, most notably diazepam.^{[1][2][3]} It also serves as a metabolite of diazepam and is utilized as an analytical reference standard in forensic and pharmaceutical quality control settings.^{[4][5][6]} For researchers, scientists, and professionals in drug development, a thorough understanding of its physical and chemical properties is paramount. These characteristics dictate its behavior in synthetic reactions, influence its purification, determine its stability during storage, and are crucial for its analytical identification and quantification.

This guide provides a comprehensive examination of the core physical and chemical attributes of **2-(Methylamino)-5-chlorobenzophenone**. It is designed to offer not just data, but also the scientific reasoning behind these properties and the practical methodologies for their verification, ensuring a robust foundation for its application in a laboratory or industrial context.

Chemical Identity and Structure

The identity of a chemical compound is fundamentally defined by its structure and associated identifiers. The benzophenone core, substituted with a methylamino group and a chlorine atom,

imparts a unique combination of properties that are critical to its function.[\[7\]](#)

Table 1: Chemical Identifiers for **2-(Methylamino)-5-chlorobenzophenone**

Identifier	Value	Source(s)
CAS Number	1022-13-5	[1] [4]
Molecular Formula	C ₁₄ H ₁₂ CINO	[7]
Molecular Weight	245.7 g/mol	[8]
IUPAC Name	[5-chloro-2-(methylamino)phenyl]phenylmethanone	[8]
Synonyms	5-Chloro-2-(methylamino)benzophenone, Diazepam Related Compound A	[1] [9]
EC Number	213-822-1	[1] [9]

The arrangement of the functional groups is central to the molecule's reactivity and physical behavior. The electron-withdrawing nature of the benzoyl group and the chlorine atom, combined with the electron-donating methylamino group, creates a specific electronic environment that influences its interactions and spectroscopic properties.

Caption: Chemical structure of **2-(Methylamino)-5-chlorobenzophenone**.

Physicochemical Properties

The bulk properties of the compound are a direct consequence of its molecular structure. These characteristics are essential for handling, purification, and formulation.

Appearance, Odor, and State

2-(Methylamino)-5-chlorobenzophenone is typically a white to off-white or yellow crystalline powder at room temperature.[\[1\]](#)[\[7\]](#) It is generally described as odorless but may possess a faint, amine-like scent.[\[7\]](#)

Melting Point

The melting point is a critical indicator of purity. For **2-(Methylamino)-5-chlorobenzophenone**, the literature value is consistently reported in the range of 93-95 °C.[1][5] A sharp melting range within these values suggests high purity, whereas a broader, depressed range would indicate the presence of impurities.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The presence of two aromatic rings and a halogen makes the molecule predominantly nonpolar.

Causality: The large nonpolar surface area of the benzophenone structure outweighs the polar contributions from the amine and carbonyl groups. This results in limited solubility in polar solvents like water but good solubility in common organic solvents that can engage in nonpolar interactions.[7] It is sparingly soluble in water but readily dissolves in solvents such as ethanol, methanol, and dichloromethane.[7]

Table 2: Solubility Data for **2-(Methylamino)-5-chlorobenzophenone**

Solvent	Solubility	Notes	Source(s)
Water	Limited / Insoluble	Insoluble in PBS (pH 7.2)	[4][7]
Dimethylformamide (DMF)	2 mg/mL	-	[4]
Dimethyl sulfoxide (DMSO)	3 mg/mL	May require ultrasonication	[4][6]
Ethanol	3 mg/mL	-	[4]
Methanol	Soluble	-	[7]
Dichloromethane	Soluble	-	[7]

Stability and Storage

The compound is generally stable under normal laboratory conditions.[1][5] However, it is incompatible with strong oxidizing agents, a common characteristic for molecules with an amine functional group.[1][5][10]

Recommended Storage: To prevent degradation, it should be stored in a cool, dry, well-ventilated area, ideally at room temperature or below 25°C.[7] Containers should be tightly sealed and protected from light to prevent photochemical reactions and moisture absorption.[2][7]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **2-(Methylamino)-5-chlorobenzophenone** requires instrumental analysis. Spectroscopic data provides a molecular fingerprint unique to the compound.

- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** This technique is sensitive to the conjugated π -system of the benzophenone core. The compound exhibits a maximum absorbance (λ_{max}) at 236 nm.[4]
- **Chromatographic Properties:** In gas chromatography, the Kovats retention index, a measure of where a compound elutes relative to n-alkanes, has been reported on standard non-polar columns, providing a useful parameter for identification in complex mixtures.[8][11]
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass is reported as 245.0607417 Da, which can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Cayman Chemical provides a searchable GC-MS spectral database that includes this compound for forensic and research applications.

Experimental Protocols for Characterization

The following protocols describe standard methods for verifying the physical properties of **2-(Methylamino)-5-chlorobenzophenone**, forming a self-validating system for quality assessment.

Protocol: Melting Point Determination (Capillary Method)

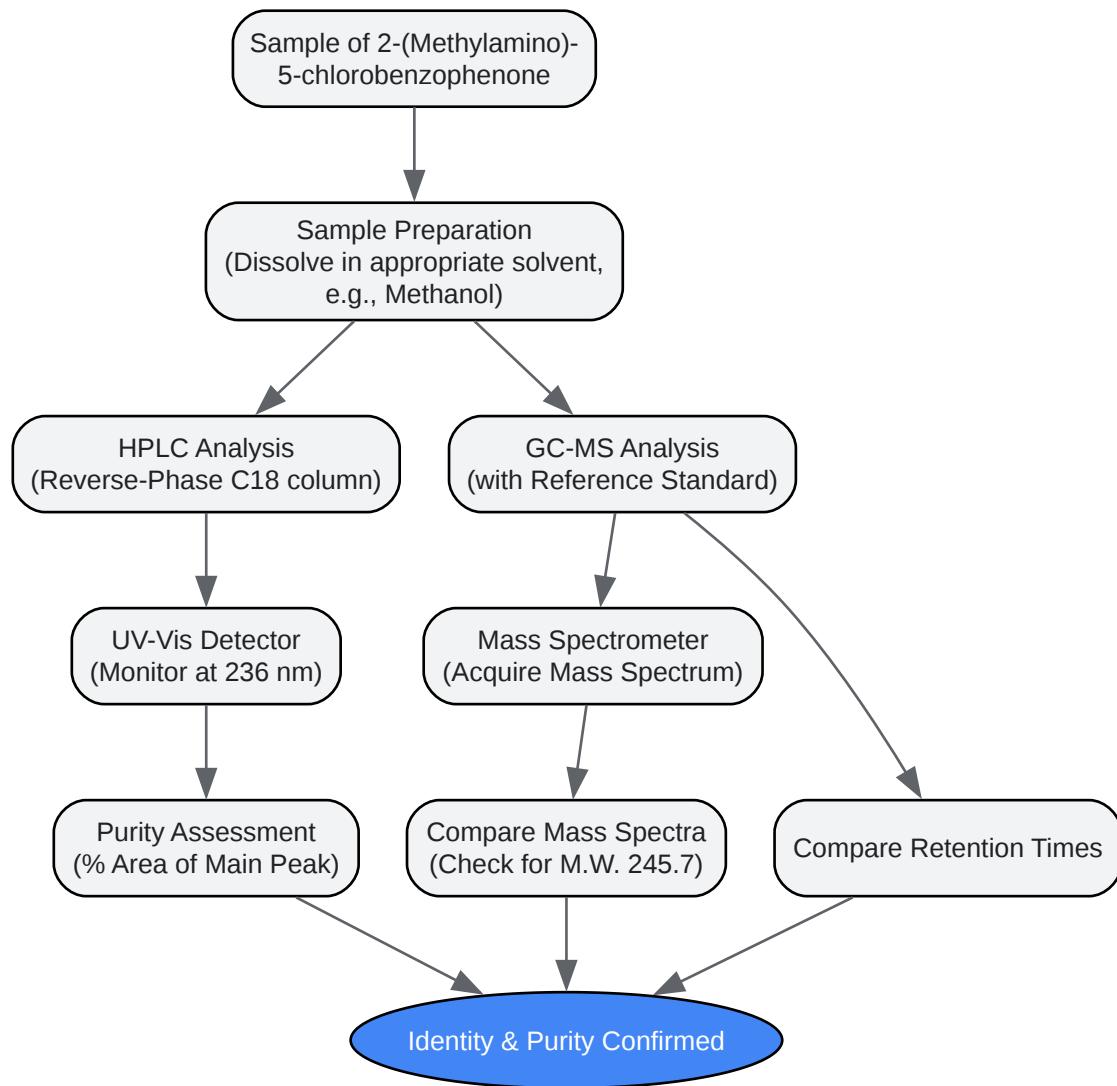
Principle: This protocol determines the temperature range over which the crystalline solid transitions to a liquid. A narrow range is indicative of high purity.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry. Finely crush a small amount of the crystalline powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the sealed end.
- **Instrumentation:** Place the loaded capillary into a calibrated melting point apparatus.
- **Heating:** Heat the sample rapidly to about 10-15 °C below the expected melting point (approx. 80 °C).
- **Measurement:** Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2).
- **Analysis:** The melting range is T_1 - T_2 . For a pure sample, this should be a narrow range (e.g., ≤ 2 °C) and fall within the literature value of 93-95 °C.[\[1\]](#)

Protocol: Solubility Assessment

Principle: This method provides a qualitative or semi-quantitative measure of solubility in various solvents, which is critical for choosing appropriate solvents for reactions, purification, or analytical sample preparation.


Methodology:

- **Preparation:** Weigh approximately 1 mg of **2-(Methylamino)-5-chlorobenzophenone** into a small glass vial.
- **Solvent Addition:** Add the chosen solvent (e.g., DMSO, ethanol) dropwise, starting with 100 μ L.

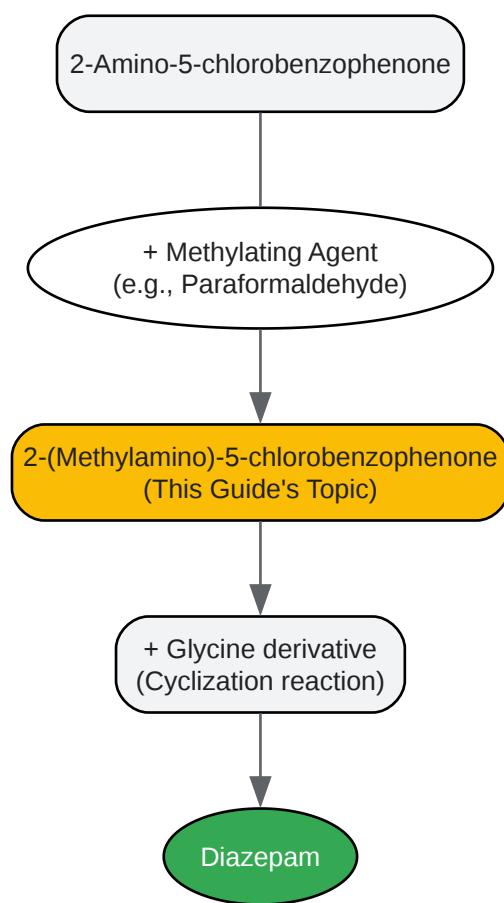
- Dissolution: After each addition, vortex or agitate the vial for 30-60 seconds. Use ultrasonication if necessary, as is recommended for DMSO.[6]
- Observation: Visually inspect the solution for any undissolved solid against a dark background.
- Quantification: Continue adding solvent in known increments until the solid is completely dissolved. Calculate the approximate solubility (e.g., mg/mL).
- Causality Check: The results should align with the expected behavior based on molecular polarity. High solubility in organic solvents like DMSO and ethanol and low solubility in water validates the structural assessment.[4][7]

Workflow: Purity and Identity Confirmation

This workflow illustrates a standard approach for definitively confirming the identity and assessing the purity of a sample using modern analytical techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for identity and purity verification.


Applications in Research and Pharmaceutical Development

The physical properties of **2-(Methylamino)-5-chlorobenzophenone** are directly relevant to its primary applications.

- Pharmaceutical Synthesis: As a precursor, its solubility and melting point are critical for reaction setup, monitoring, and the purification of subsequent products like diazepam.^[3] Understanding these properties ensures efficient and high-yield synthetic processes.

- Analytical Standard: When used as a reference material, its purity is paramount. The well-defined physical and spectroscopic characteristics allow it to be used for calibrating analytical instruments and for identifying and quantifying impurities in final drug products.[4] [6]

The diagram below shows the role of **2-(Methylamino)-5-chlorobenzophenone** in a simplified synthesis pathway for Diazepam.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in Diazepam synthesis.

Safety and Handling

According to its Safety Data Sheet (SDS), **2-(Methylamino)-5-chlorobenzophenone** presents several hazards.[9]

- Hazards: It is classified as harmful if swallowed (Acute toxicity - oral 4), causes skin irritation (Skin irritation 2), causes serious eye irritation (Eye irritation 2A), and may cause respiratory irritation (STOT SE 3).[8][9]
- Precautions: When handling this compound, appropriate personal protective equipment (PPE) is required, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[9][12]

Conclusion

The physical and chemical characteristics of **2-(Methylamino)-5-chlorobenzophenone** are well-defined and critical to its successful use in both synthetic and analytical applications. Its identity as a yellow crystalline solid with a melting point of 93-95 °C and distinct solubility in organic solvents provides the foundation for its handling and purification. The spectroscopic and chromatographic data serve as a definitive fingerprint for identity and purity confirmation. By understanding and applying the experimental protocols outlined in this guide, researchers and drug development professionals can confidently utilize this important compound while ensuring safety and achieving reliable, reproducible results.

References

- ChemBK. (2024). 2-Methylamino-5-chlorobenzophenone.
- PubChem. (n.d.). **2-(Methylamino)-5-chlorobenzophenone**. National Center for Biotechnology Information.
- Chemsoc. (2025). 2-Methylamino-5-chlorobenzophenone | CAS#:1022-13-5.
- PubChem. (n.d.). Benzophenone, 2-methylamino-5-chloro-. National Center for Biotechnology Information.
- Cox, P. J., Anisuzzaman, A. T. M., Skellern, G. G., Pryce-Jones, R. H., & Al-Obaidi, A. J. (1997). 2-Methylamino-5-chlorobenzophenone. *Acta Crystallographica Section C: Crystal Structure Communications*, 53(12), 1957-1959.
- Google Patents. (2018). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
- Google Patents. (2015). CN105001105A - Preparation method of 2-methylamino-5- chlorobenzophenone.
- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
- Singh, R. K., Devi, S., & Prasad, D. N. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle

relaxants. ResearchGate.

- Watson International Ltd. (2024). 2-METHYLAMINO-5-CHLORO BENZOPHENONE CAS 1022-13-5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. watsonnoke.com [watsonnoke.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-Methylamino-5-chlorobenzophenone | CAS#:1022-13-5 | Chemsoc [chemsoc.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-(Methylamino)-5-chlorobenzophenone | C14H12CINO | CID 13925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 1022-13-5 CAS MSDS (5-Chloro-2-(methylamino)benzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Benzophenone, 2-methylamino-5-chloro- | C14H12CINO | CID 522568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lgcstandards.com [lgcstandards.com]
- To cite this document: BenchChem. [Physical characteristics of 2-(Methylamino)-5-chlorobenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138054#physical-characteristics-of-2-methylamino-5-chlorobenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com